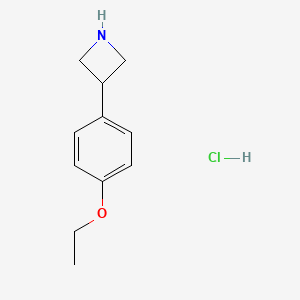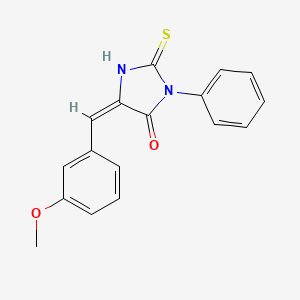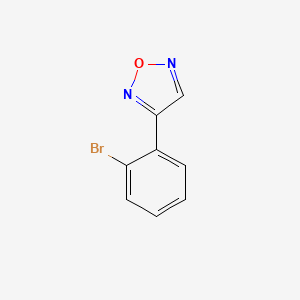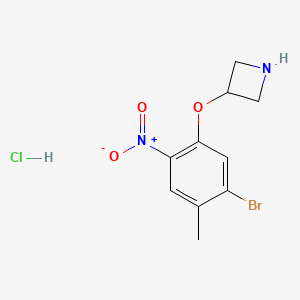
3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine hydrochloride typically involves multiple steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the ortho position.
Bromination: The nitrated product is then brominated to introduce a bromine atom at the meta position relative to the hydroxyl group.
Etherification: The brominated nitrophenol is reacted with azetidine under basic conditions to form the azetidine ether.
Hydrochloride Formation: The final product is obtained by treating the azetidine ether with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Azides or thiols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
3-(4-Methyl-2-nitrophenoxy)-azetidine hydrochloride: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(5-Bromo-2-nitrophenoxy)-azetidine hydrochloride: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine hydrochloride is unique due to the presence of both bromine and nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups in a single molecule provides opportunities for diverse chemical transformations and biological interactions.
特性
分子式 |
C10H12BrClN2O3 |
|---|---|
分子量 |
323.57 g/mol |
IUPAC名 |
3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11BrN2O3.ClH/c1-6-2-9(13(14)15)10(3-8(6)11)16-7-4-12-5-7;/h2-3,7,12H,4-5H2,1H3;1H |
InChIキー |
YYRNEKOLMXDBIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)OC2CNC2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


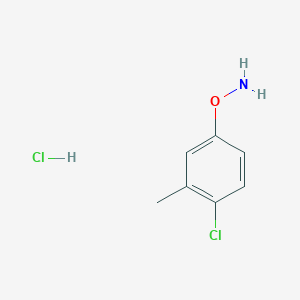
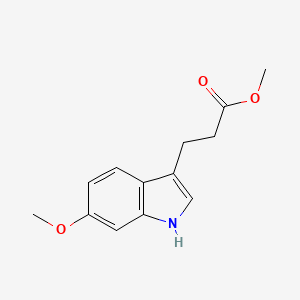

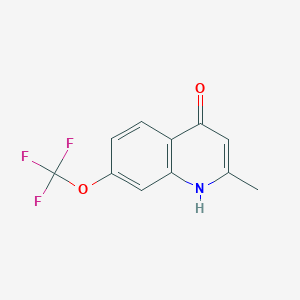
![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)

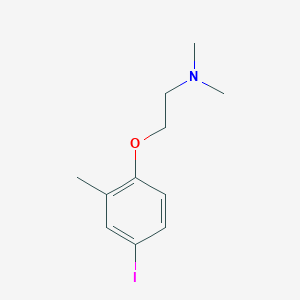

![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)

